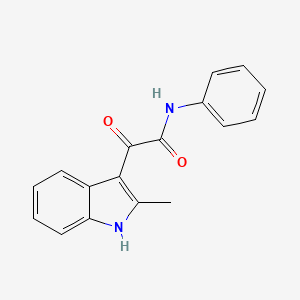

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Description

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a substituted indole derivative featuring a 2-methylindole core linked to an N-phenylacetamide group. This compound belongs to a class of indole-3-acetamides, which are structurally characterized by a carbonyl group at the indole’s 3-position and an acetamide moiety. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(20)17(21)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBGGMHFGIUJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the reaction of 2-methylindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of nitro, sulfo, and halo derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, highlighting variations in substituents and their biological or chemical implications:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- KI-7 ’s 1-benzyl substitution enhances A2BAR modulation compared to the target compound’s 2-methyl group, suggesting that bulky substituents at the indole’s 1-position may improve receptor binding .

- The 5-nitroindole derivative () exhibits distinct reactivity due to the electron-withdrawing nitro group, enabling applications in photodynamic therapy or environmental remediation .

N-(4-Fluorobenzyl) analogs () show enhanced antimicrobial activity, likely due to fluorine’s electronegativity and improved pharmacokinetics .

Synthetic Routes :

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and research findings.

Chemical Structure and Properties

The compound features an indole core with a phenylacetamide functional group, contributing to its unique chemical properties. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antitumor Activity : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in the treatment of various solid tumors, including colon and lung cancers .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. The following table summarizes key findings from various studies:

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial activity. Studies have shown it to be effective against various bacterial strains, although specific data on IC50 values are less documented compared to its anticancer properties .

Case Studies

One notable study involved the evaluation of this compound against multiple human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

Another research effort highlighted the compound's ability to enhance the efficacy of existing chemotherapy agents when used in combination therapies, suggesting a potential role as an adjuvant in cancer treatment protocols .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in its class:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenyacetamide | Similar indole structure | Antitumor and anti-inflammatory |

| N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenyacetamide | Butyl group addition | Notable antitumor activity |

| 5-Fluoroindole | Fluorinated indole | Used in drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.